2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-(4-morpholinobut-2-yn-1-yl)acetamide, also known as Compound A, is a small molecule drug that has been developed for potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies, and its mechanism of action is currently being investigated.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- A study focused on synthesizing 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating potential antimicrobial activities against selected microbial species. This research highlights the compound's synthesis process and its application in developing antimicrobial agents (Gul et al., 2017).
Antifungal Agents Development
- Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida and Aspergillus species, emphasizing the chemical's potential in antifungal drug development (Bardiot et al., 2015).
Structural Aspects and Fluorescence Emission
- Research on amide containing isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has been conducted to explore structural aspects, gel formation, and fluorescence emission properties (Karmakar et al., 2007).
Antimicrobial Activity Study
- The synthesis and antimicrobial activity of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives have been investigated, providing insights into their potential as antimicrobial agents (Idhayadhulla et al., 2014).
DNA and Protein Binding Studies
- Studies on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and related derivatives have explored their DNA-binding interactions and protein-binding interactions with BSA, indicating potential applications in molecular biology and pharmaceutical research (Raj, 2020).
properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-16(2)26(23,24)18-7-5-17(6-8-18)15-19(22)20-9-3-4-10-21-11-13-25-14-12-21/h5-8,16H,9-15H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKAIBLPUBAJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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